1-Bromo-2-(3-bromopropyl)benzene
CAS No.: 1075-28-1
Cat. No.: VC7096524
Molecular Formula: C9H10Br2
Molecular Weight: 277.987
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1075-28-1 |
|---|---|
| Molecular Formula | C9H10Br2 |
| Molecular Weight | 277.987 |
| IUPAC Name | 1-bromo-2-(3-bromopropyl)benzene |
| Standard InChI | InChI=1S/C9H10Br2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2 |
| Standard InChI Key | IOAZJPZJOSGBBZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CCCBr)Br |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Structure
The systematic name for this compound, 1-bromo-2-(3-bromopropyl)benzene, denotes a benzene ring with a bromine atom at position 1 and a 3-bromopropyl group at position 2. The molecular structure is defined by the SMILES notation C1=CC=C(C(=C1)CCCBr)Br, which specifies the connectivity of the bromine atoms and propyl chain . The InChIKey IOAZJPZJOSGBBZ-UHFFFAOYSA-N uniquely identifies its stereochemical and isotopic features .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 277.99 g/mol | |
| SMILES | C1=CC=C(C(=C1)CCCBr)Br | |
| InChIKey | IOAZJPZJOSGBBZ-UHFFFAOYSA-N |
The compound’s structure facilitates electrophilic aromatic substitution and alkylation reactions due to the electron-withdrawing effects of the bromine atoms.
Physical and Chemical Properties
Physicochemical Characteristics
1-Bromo-2-(3-bromopropyl)benzene is a liquid at room temperature, presenting as a yellow to colorless oil . Its boiling point is reported at 75–76 °C under reduced pressure (0.1 Torr) . The compound requires refrigeration for storage to maintain stability, as specified by suppliers .
| Property | Value | Source |
|---|---|---|
| Physical State | Liquid | |
| Appearance | Yellow to colorless oil | |
| Boiling Point | 75–76 °C at 0.1 Torr | |
| Storage Conditions | 20–22 °C (room temperature) |
Reactivity and Stability
The benzylic bromine atom on the propyl chain is susceptible to nucleophilic substitution, while the aromatic bromine participates in coupling reactions. The compound’s stability is influenced by exposure to light and moisture, necessitating inert atmosphere handling .
Synthetic Applications and Industrial Relevance
Role in Organic Synthesis
As a di-brominated intermediate, 1-bromo-2-(3-bromopropyl)benzene is employed in Suzuki-Miyaura and Ullmann-type coupling reactions to construct biaryl frameworks . Its dual reactivity allows sequential functionalization—first at the benzylic position and subsequently on the aromatic ring.
Environmental Impact
The compound’s environmental persistence and bioaccumulation potential are flagged under H412 (harmful to aquatic life) . Disposal must comply with local regulations for halogenated waste.
Analytical Profiling and Spectroscopic Data
Collision Cross Section (CCS) Predictions
Computational models predict CCS values for various adducts, aiding in mass spectrometry identification. For instance, the [M+H]+ ion exhibits a CCS of 145.6 Ų .
Table 4: Predicted CCS Values
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